Sodium 4-aminobenzoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETSAYZRDCRPJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060296 | |
| Record name | Sodium 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-06-6, 54287-22-8, 71720-42-8 | |
| Record name | Sodium aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-amino-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054287228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-amino-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Sodium aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOBENZOATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75UI7QUZ5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Strategies and Advanced Derivatization of Sodium 4 Aminobenzoate
Chemical Synthesis Methodologies for Sodium 4-Aminobenzoate (B8803810)
Sodium 4-aminobenzoate, the sodium salt of 4-aminobenzoic acid (PABA), is a key compound in various chemical and pharmaceutical applications. Its synthesis can be achieved through several methodologies, ranging from conventional chemical pathways to more modern, environmentally conscious approaches.
Conventional Synthetic Pathways
The traditional methods for producing this compound are well-established and primarily involve two main strategies: the direct neutralization of 4-aminobenzoic acid or the reduction of a nitro-aromatic precursor.
Neutralization of 4-Aminobenzoic Acid: The most direct and straightforward method for synthesizing this compound is the acid-base neutralization of 4-aminobenzoic acid. This reaction is typically performed by treating PABA with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in an aqueous solution. smolecule.com The reaction is a simple proton transfer, resulting in the formation of the sodium salt and water.
Reduction of 4-Nitrobenzoic Acid: An alternative and widely used industrial method involves the reduction of 4-nitrobenzoic acid. smolecule.com In this pathway, the nitro group (-NO₂) is reduced to an amino group (-NH₂). A common approach is catalytic hydrogenation, where 4-nitrobenzoic acid is treated with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C). The reaction is often carried out on an aqueous solution of sodium 4-nitrobenzoate (B1230335), which is formed by neutralizing 4-nitrobenzoic acid with an equimolar amount of sodium hydroxide. google.com This process directly yields an aqueous solution of this compound, which can then be acidified if the free acid (PABA) is desired. google.com The yield for this method is reported to be high, often exceeding 95%. google.com
Table 1: Comparison of Conventional Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Product Form | Key Advantages |
|---|---|---|---|---|
| Neutralization | 4-Aminobenzoic Acid (PABA) | Sodium Hydroxide or Sodium Bicarbonate | Aqueous solution or solid salt | Simple, high-purity, direct |
| Reduction | 4-Nitrobenzoic Acid | H₂, Pd/C catalyst, Sodium Hydroxide | Aqueous solution of the sodium salt | Utilizes common industrial precursors |
Exploration of Green Chemistry Approaches in its Production
In response to growing environmental concerns, research has focused on developing greener and more sustainable methods for chemical production. For aminobenzoic acid and its salts, these efforts center on replacing petroleum-based feedstocks and hazardous reagents.
Biosynthesis from Renewable Resources: A significant advancement in green chemistry is the use of microbial fermentation to produce PABA. mdpi.com Genetically engineered strains of bacteria, such as Escherichia coli, have been developed to synthesize PABA from simple, renewable carbon sources like glycerol (B35011). mdpi.com This biological pathway avoids the use of toxic precursors and harsh reaction conditions associated with traditional chemical synthesis from petroleum derivatives. mdpi.com
Alternative Reduction Methods: While catalytic hydrogenation is effective, other reduction methods that avoid high-pressure hydrogen gas have been explored. One such method involves the use of indium powder in the presence of ammonium (B1175870) chloride to reduce the nitro group of ethyl 4-nitrobenzoate. orgsyn.org This reaction proceeds under reflux conditions and offers an alternative to traditional catalytic hydrogenation. orgsyn.org Another approach involves using a Hofmann rearrangement reaction, which avoids nitration and reduction steps altogether, thereby eliminating issues with waste acid pollution. google.com
Synthesis of Functionalized this compound Derivatives
The bifunctional nature of 4-aminobenzoic acid, possessing both a carboxylic acid and an amino group, makes it a versatile building block for creating a wide array of derivatives. nih.gov These reactions can be selectively targeted to either functional group to yield esters, amides, Schiff bases, and other complex molecules.
Esterification Reactions of the Carboxylate Group
The carboxylate group of 4-aminobenzoic acid can be readily converted into an ester through reactions with various alcohols. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chegg.com This is a reversible equilibrium-driven reaction. For example, the reaction of PABA with ethanol (B145695) produces ethyl 4-aminobenzoate, a local anesthetic commonly known as benzocaine (B179285). chegg.comlibretexts.org To obtain the final product, the reaction mixture is typically neutralized with a base like sodium carbonate to deprotonate the ammonium salt formed under acidic conditions and precipitate the ester. libretexts.org
Table 2: Examples of PABA Esterification
| Alcohol | Catalyst | Product Name |
|---|---|---|
| Ethanol | Concentrated H₂SO₄ | Ethyl 4-aminobenzoate (Benzocaine) chegg.comnih.gov |
| Isopropanol | Concentrated H₂SO₄ | Isopropyl 4-aminobenzoate libretexts.org |
Acylation and Schiff Base Formation through the Amino Group
The nucleophilic amino group is a key site for derivatization through acylation and condensation reactions.
Acylation: The amino group of PABA can undergo acylation when treated with acylating agents like acetic anhydride (B1165640) to form an amide. nih.gov This reaction is fundamental in modifying the properties of the molecule. More complex amides can be synthesized by coupling the amino group with other carboxylic acids using peptide-forming agents. nih.gov
Schiff Base Formation: Schiff bases, or imines, are formed through the condensation reaction of the primary amino group of PABA with an aldehyde or ketone. connectjournals.com The reaction is typically carried out by refluxing PABA with the desired aldehyde in a solvent such as methanol (B129727), sometimes with a catalytic amount of acid. mdpi.comresearchgate.net This reaction creates a new carbon-nitrogen double bond (-CH=N-). A wide variety of aromatic aldehydes have been used to synthesize a diverse library of Schiff base derivatives. mdpi.comresearchgate.net
Table 3: Synthesis of Schiff Bases from 4-Aminobenzoic Acid
| Aldehyde Reactant | Reaction Conditions | Resulting Schiff Base | Reference |
|---|---|---|---|
| Salicylaldehyde | Methanol, reflux 3h | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | mdpi.com |
| 2-Chlorobenzaldehyde | Methanol, glacial acetic acid, reflux 10-12h | 4-[(2-Chlorobenzylidene)amino]benzoic acid | researchgate.net |
| 3-Nitrobenzaldehyde | Methanol, glacial acetic acid, reflux 10-12h | 4-[(3-Nitrobenzylidene)amino]benzoic acid | researchgate.net |
| Vanillin | Methanol, glacial acetic acid, reflux 10-12h | 4-[(4-Hydroxy-3-methoxybenzylidene)amino]benzoic acid | researchgate.net |
| 5-Bromosalicylaldehyde | Methanol, reflux 3h | 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | mdpi.com |
Formation of Hydrazide and Carboxamide Derivatives
Further derivatization of the carboxyl group leads to the formation of hydrazides and carboxamides, which are important intermediates in medicinal chemistry.
Hydrazide Derivatives: 4-Aminobenzohydrazide is synthesized from an ester of 4-aminobenzoic acid, typically ethyl 4-aminobenzoate. orientjchem.org The ester is refluxed with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.govorientjchem.org The hydrazine molecule displaces the ethoxy group of the ester to form the hydrazide (-CONHNH₂). These hydrazides can be further reacted with aldehydes or ketones to form hydrazones. tandfonline.comtandfonline.com
Carboxamide Derivatives: Carboxamides are formed by creating an amide bond between the carboxyl group of PABA and a primary or secondary amine. nih.gov The direct reaction is often inefficient, so the carboxylic acid is typically "activated" first. This can be achieved by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with the desired amine. nih.gov Alternatively, peptide coupling agents can be used to facilitate the direct formation of the amide bond between PABA and an amine. nih.gov
Post-Synthetic Modification via Diazonium Salt Intermediates for Novel Aromatics
The chemical versatility of this compound stems from its primary aromatic amine group, which provides a gateway for a wide array of synthetic transformations. A particularly powerful method for post-synthetic modification involves its conversion to a diazonium salt intermediate. This process opens up synthetic routes to a variety of novel aromatic compounds that are otherwise difficult to access directly.
The transformation begins with the diazotization of 4-aminobenzoic acid (p-aminobenzoic acid or PABA), the parent acid of the sodium salt. This reaction is typically carried out at low temperatures (0–5 °C) by treating an acidic solution of PABA with sodium nitrite (B80452) (NaNO₂). rsc.orgscirp.org The resulting 4-carboxybenzenediazonium (B3187778) salt is a highly reactive intermediate, which is generally not isolated but used in situ for subsequent reactions. acs.org The reactivity of diazonium salts is enhanced by electron-withdrawing groups on the aromatic ring. acs.org
One of the most significant applications of these diazonium intermediates is the Sandmeyer reaction, which allows for the replacement of the diazonium group (-N₂⁺) with various nucleophiles, including halides, cyanide, and hydroxyl groups. This provides a direct route from biologically-derived aminobenzoic acids to important platform chemicals traditionally sourced from petrochemicals. scirp.orgresearchgate.net
A notable example is the synthesis of terephthalic acid, a high-volume commodity chemical, from PABA. scirp.orgresearchgate.net The process involves a Sandmeyer cyanation, where the diazonium salt of PABA reacts with a cyanide source, such as sodium cyanide in the presence of a copper(I) catalyst, to form 4-cyanobenzoic acid. Subsequent hydrolysis of the nitrile group yields terephthalic acid. Researchers have demonstrated this conversion in an aqueous, one-pot synthesis, achieving good yields and avoiding the use of harsh organic solvents. scirp.orgresearchgate.net This strategy presents a promising pathway for producing key industrial polymers from renewable feedstocks.
The following table summarizes the conversion of 4-aminobenzoic acid to other aromatic compounds via diazonium salt intermediates.
| Starting Material | Key Reagents | Product | Yield | Reference |
| 4-Aminobenzoic acid | 1. NaNO₂, H₂SO₄ (0°C) 2. NaCN, CuSO₄ 3. NaOH (reflux), then H₂SO₄ | Terephthalic acid | ~82% | scirp.orgresearchgate.net |
| 4-Aminobenzoic acid | 1. NaNO₂, H₂SO₄ (0°C) 2. Heat under reflux | Salicylic (B10762653) acid | 61% | scirp.org |
| 4-Aminobenzoic acid | NaNO₂, HCl (0-5°C), then coupling with phenolic compounds | Azo dyes | - | nih.gov |
This approach highlights the potential of using bio-derived PABA as a versatile building block for synthesizing a range of aromatic compounds, thereby linking biotechnological production with established chemical synthesis. scirp.orgnih.gov
Biotechnological Advancements in the Bio-production of Aminobenzoic Acids
The industrial production of 4-aminobenzoic acid has traditionally relied on chemical synthesis from petroleum-derived precursors like 4-nitrobenzoic acid or terephthalic acid. google.comacs.org However, increasing environmental concerns and a drive towards sustainability have spurred significant advancements in the biotechnological production of aminobenzoic acids from renewable resources. jst.go.jpfactmr.com This approach utilizes metabolically engineered microorganisms to convert simple sugars, such as glucose, into PABA. jst.go.jptandfonline.com
The core of this strategy lies in manipulating the shikimate pathway, a metabolic route found in bacteria, fungi, and plants for the synthesis of aromatic amino acids. nih.govfrontiersin.org PABA is a natural intermediate in this pathway, formed from the branch-point metabolite chorismic acid in two enzymatic steps. nih.gov The key enzymes are aminodeoxychorismate synthase (encoded by pabA and pabB genes in E. coli) and aminodeoxychorismate lyase (encoded by the pabC gene). tandfonline.comgoogle.com
Researchers have successfully engineered several microorganisms for the overproduction of PABA, most notably Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum. jst.go.jptandfonline.comnih.gov
Key metabolic engineering strategies include:
Overexpression of Pathway Genes: Increasing the expression of the primary PABA synthesis genes (pabA, pabB, pabC) is a fundamental step. tandfonline.comnih.gov Some studies have found success using fused genes, such as pabAB from Corynebacterium efficiens, which encodes a single protein with both synthase functions, leading to a significant increase in PABA titers. tandfonline.comoup.com
Increasing Precursor Supply: Enhancing the flow of carbon into the shikimate pathway is crucial. This is often achieved by overexpressing a feedback-resistant version of the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (e.g., aroFfbr or aroGfbr). tandfonline.comfrontiersin.org
Blocking Competing Pathways: To channel the metabolic flux towards chorismic acid and subsequently PABA, competing pathways are often disabled. This involves deleting genes that encode enzymes for downstream products, such as chorismate mutase (aroH in B. subtilis, ARO7 in S. cerevisiae), which diverts chorismate towards phenylalanine and tyrosine synthesis. nih.govnih.gov
Optimizing Carbon Source Utilization: Studies have shown that the choice of carbon source can significantly impact PABA yield. nih.govnih.gov For instance, S. cerevisiae showed improved production when using a mix of glycerol and ethanol compared to glucose alone. nih.gov Modular engineering approaches in E. coli have used co-utilization of glucose and xylose to separate growth and production pathways, enhancing efficiency. kcl.ac.ukasm.org
These strategies have led to substantial increases in PABA production. Fed-batch fermentation of engineered E. coli has achieved titers of up to 4.8 g/L. tandfonline.comnih.gov Similarly, engineered Corynebacterium glutamicum has reached concentrations of about 300 mM (43 g/L) after acid treatment to recover PABA from a non-biologically formed byproduct with glucose. jst.go.jp
The following table summarizes key findings from various studies on the bio-production of PABA.
| Microorganism | Key Genetic Modifications | Carbon Source | PABA Titer | Reference |
| Escherichia coli | Overexpression of aroFfbr, pabAB (fused), pabC | Glucose | 4.8 g/L | tandfonline.comoup.com |
| Saccharomyces cerevisiae | Deletion of ARO7, TRP3; Overexpression of ABZ1, ABZ2 | Glycerol-Ethanol mix | 215 mg/L | nih.gov |
| Corynebacterium glutamicum | Overexpression of pabAB, pabC | Glucose | 43 g/L (after acid treatment) | jst.go.jp |
| Bacillus subtilis | Deletion of aroH; Overexpression of pabAB, pabC | Acetyl-glucosamine | 3.22 g/L | nih.gov |
These biotechnological advancements not only offer a renewable alternative to chemical synthesis but also minimize the production of hazardous byproducts, presenting a more environmentally benign route to PABA and its derivatives. google.com
Advanced Spectroscopic Characterization and Structural Elucidation of Sodium 4 Aminobenzoate
Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for probing the functional groups and bonding within sodium 4-aminobenzoate (B8803810). The spectra are characterized by distinct bands corresponding to the vibrations of the amino group, the carboxylate group, and the aromatic ring.
The vibrational spectra of sodium 4-aminobenzoate have been thoroughly analyzed, and characteristic bands have been assigned to specific molecular motions. researchgate.net The formation of the sodium salt from 4-aminobenzoic acid leads to notable changes in the spectra. The strong band around 1686 cm⁻¹, characteristic of the C=O stretching vibration in the carboxylic acid dimer, disappears upon salt formation. researchgate.net In its place, strong bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear. researchgate.net
In the FT-IR spectrum of this compound, the asymmetric stretching vibration of the COO⁻ group (νₐₛ(COO⁻)) is observed in the range of 1583–1607 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) appears between 1360–1402 cm⁻¹. mdpi.com The amino group (-NH₂) vibrations are also prominent, with asymmetric and symmetric stretching modes typically found in the 3100-3500 cm⁻¹ region. researchgate.net Bands related to the aromatic ring, such as C-C stretching and C-H bending vibrations, are also identified throughout the spectrum. researchgate.netijtsrd.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| νₐₛ(NH₂) | ~3388-3461 | Asymmetric N-H stretching |
| νₛ(NH₂) | ~3200-3364 | Symmetric N-H stretching |
| νₐₛ(COO⁻) | 1583-1607 | Asymmetric COO⁻ stretching |
| νₛ(COO⁻) | 1360-1402 | Symmetric COO⁻ stretching |
| β(NH₂) | ~1623 | NH₂ scissoring (in-plane bending) |
| γ(NH₂) | ~1072 | NH₂ out-of-plane bending |
Studies comparing the vibrational spectra of various alkali metal salts of 4-aminobenzoic acid (Li, Na, K, Rb, Cs) reveal systematic shifts in band positions and changes in intensity. researchgate.net These changes are attributed to the influence of the metal cation on the electronic distribution within the 4-aminobenzoate anion. researchgate.netscience.gov As the atomic mass and ionic radius of the alkali metal increase, regular shifts in the bands associated with the carboxylate anion are observed. science.gov
For instance, the wavenumbers of the symmetric and asymmetric COO⁻ stretching vibrations are sensitive to the identity of the metal cation. researchgate.netmdpi.com These shifts can provide information about the nature and strength of the metal-carboxylate coordination. researchgate.net The bands associated with the amino group also exhibit shifts, though often to a lesser extent. The changes in the vibrational spectra across the series of alkali metal 4-aminobenzoates indicate that the cation perturbs the electronic system of the entire molecule. researchgate.net
FT-IR spectroscopy provides strong evidence for the formation of hydrogen-bonded networks in the solid state. In the case of this compound, hydrogen bonds can form between the amino group of one molecule and the carboxylate oxygen atoms of a neighboring molecule (N-H···O). tandfonline.com The presence of broad absorption bands in the N-H stretching region (typically 3100-3500 cm⁻¹) is indicative of hydrogen bonding. asianpubs.orgresearchgate.net
In some cases, the formation of hydrogen-bonded self-assembled structures with other molecules, such as erucamide (B86657), has been studied. mdpi.com FT-IR analysis of these composites shows shifts in the characteristic peaks of the -NH and C=O groups, indicating the formation of hydrogen bonds between the amide groups of the two components. mdpi.com This interaction can lead to the formation of stable, self-assembled structures. mdpi.com
Analysis of Band Shifts and Intensity Changes in Alkali Metal Salts of 4-Aminobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a fundamental technique for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ shows distinct signals for the aromatic protons and the amino protons. chemicalbook.com The aromatic protons typically appear as two sets of doublets, corresponding to the protons ortho and meta to the amino group. rsc.org The chemical shifts of these protons are influenced by the electronic effects of both the amino and carboxylate groups. researchgate.net
The ¹³C NMR spectrum provides further structural confirmation. researchgate.net The carbon atoms of the aromatic ring, the carboxylate carbon, and any other carbon atoms in the molecule give rise to distinct signals. The chemical shift of the carboxylate carbon (C-COO⁻) is particularly diagnostic and is significantly different from that of the carboxylic acid carbon in the parent 4-aminobenzoic acid. researchgate.netresearchgate.net Analysis of the chemical shifts for the entire series of alkali metal 4-aminobenzoates shows a dependence on the cation, reflecting the metal's influence on the electronic charge density around the carbon atoms. researchgate.netresearchgate.net
| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |
|---|---|---|
| ¹H | NH₂ | ~5.9 |
| C2-H, C6-H | ~7.65 | |
| C3-H, C5-H | ~6.57 | |
| ¹³C | C1 (-COO⁻) | ~171.9 |
| C4 (-NH₂) | ~152.7 | |
| C2, C6 | ~130.6 | |
| C3, C5 | ~112.2 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources. chemicalbook.comresearchgate.net
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. While a specific crystal structure for anhydrous this compound was not prominently found in the provided search results, studies on related compounds, such as sodium 4-amino-2-hydroxybenzoate (B10774363) dihydrate and other aminobenzoate complexes, provide insights into the expected structural features. tandfonline.com
These studies show that the sodium ion typically coordinates to the oxygen atoms of the carboxylate group and often to water molecules if present. tandfonline.com The coordination geometry around the sodium ion can vary, with octahedral arrangements being common. tandfonline.com The 4-aminobenzoate ligand can act as a bridging ligand, connecting multiple sodium ions to form polymeric chains or more complex networks. tandfonline.com The crystal packing is further stabilized by intermolecular interactions, most notably hydrogen bonds involving the amino group and carboxylate oxygen atoms, and potentially π–π stacking interactions between the aromatic rings. iucr.org The synthesis of related ester derivatives from 4-substituted sodium benzoates has also been structurally characterized by X-ray crystallography. iucr.org
Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While a complete SCXRD structure for this compound itself is not readily found in publicly available literature, extensive studies on closely related structures, such as co-crystals and other salts of 4-aminobenzoic acid (PABA), offer significant understanding of its expected solid-state conformation. mdpi.comiucr.org
Theoretical calculations on alkali metal 4-aminobenzoates, including the sodium salt, have been performed to predict their optimized geometrical structures. researchgate.net These studies, along with experimental data from related compounds, indicate that the 4-aminobenzoate anion maintains a largely planar structure, a consequence of the sp² hybridization of the benzene (B151609) ring carbons. researchgate.net The amino (-NH₂) and carboxylate (-COO⁻) groups are positioned para to each other on the benzene ring. wikipedia.org
The crystal packing in PABA-containing structures is dominated by a network of hydrogen bonds. iucr.orgresearchgate.net In a co-crystal with chlordiazepoxide, PABA was found to crystallize in the monoclinic P2₁/n space group. mdpi.com Similarly, a 1:1 salt of PABA with pyrazinoic acid crystallizes in the monoclinic Pc space group, with the asymmetric unit containing one molecule of each component. researchgate.net In these structures, the amino group acts as a hydrogen-bond donor, while the carboxylate group acts as an acceptor, leading to the formation of robust supramolecular synthons. mdpi.comresearchgate.net These interactions, often supplemented by π–π stacking of the benzene rings, assemble the molecules into layered three-dimensional structures. researchgate.net For instance, in the PABA-pyrazinoic acid salt, zigzag chains are formed via COOH⋯Narom and N—H⋯O hydrogen bonds. researchgate.net It is highly probable that this compound adopts a similar packed structure, governed by electrostatic interactions between the sodium ion and the carboxylate group, and intermolecular hydrogen bonds involving the amino groups.
Table 1: Illustrative Crystallographic Data for a 4-Aminobenzoic Acid (PABA) Salt (Data for 4-carboxyanilinium pyrazine-2-carboxylate, a 1:1 salt of PABA)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | Pc | researchgate.net |
| a (Å) | 7.2796 (9) | researchgate.net |
| b (Å) | 6.8453 (8) | researchgate.net |
| c (Å) | 13.0642 (16) | researchgate.net |
| β (°) | 104.908 (5) | researchgate.net |
| Volume (ų) | 629.53 (14) | researchgate.net |
| Z (molecules/unit cell) | 2 | researchgate.net |
| Key Interactions | N—H⋯O, COOH⋯N hydrogen bonds; π–π stacking | researchgate.net |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is an essential analytical tool for characterizing crystalline solids. It is used to identify the crystalline phase of a material, assess its purity, and distinguish between different polymorphic or hydrated forms. researchgate.netmdpi.com Studies on various compounds of p-aminobenzoate confirm their crystalline nature through PXRD analysis. researchgate.netunesp.br
The PXRD pattern of a substance, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for its crystal structure. For newly synthesized materials like co-crystals, PXRD is used to confirm that a new crystalline phase has formed, distinct from the starting materials. mdpi.comresearchgate.net This is achieved by comparing the experimental PXRD pattern of the product with the patterns of the individual reactants and a calculated pattern derived from SCXRD data, if available. mdpi.comresearchgate.net
For this compound, PXRD analysis would confirm its crystallinity and could be used to monitor phase transformations, such as dehydration or the formation of different solvates. mdpi.com For example, studies on sodium dehydroacetate have shown that different hydrates (monohydrate vs. dihydrate) produce distinctly different PXRD patterns, allowing for clear identification and monitoring of transformations between the forms. mdpi.com While a standard reference pattern for this compound from the Powder Diffraction File (PDF) database is the ultimate benchmark, the technique is broadly applied to confirm the phase of p-aminobenzoic acid derivatives in various studies. researchgate.netresearchgate.net
Table 2: Example of PXRD Data Application
| Application | Description | Reference |
| Phase Identification | Comparison of experimental patterns against reference patterns (e.g., from databases or calculated from SCXRD) to confirm the identity and purity of a crystalline phase. | mdpi.comresearchgate.net |
| Polymorph/Hydrate (B1144303) Screening | Distinguishing between different solid-state forms (polymorphs, solvates, hydrates) based on their unique diffraction patterns. | mdpi.com |
| Confirmation of New Structures | Observing new reflection peaks in a product that are absent in the reactants indicates the formation of a new crystalline structure, such as a co-crystal or salt. | researchgate.net |
UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. The sodium salt of 4-aminobenzoic acid exhibits a characteristic UV absorption maximum at approximately 284 nm. caymanchem.com The parent 4-aminobenzoic acid shows absorption maxima around 278-280 nm, often with other peaks at shorter wavelengths. sielc.com
The strong UV absorption of the 4-aminobenzoate structure is due to π→π* electronic transitions within the benzene ring. The molecular structure, with the electron-donating amino group and the electron-withdrawing carboxyl group in a para arrangement, facilitates electron delocalization across the molecule. This extended conjugation reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing for the absorption of energy in the UVB range. wikipedia.org
Photoluminescence spectroscopy investigates the emission of light from a substance after it has absorbed photons. While some complex derivatives of 4-aminobenzoic acid have been reported to be non-fluorescent in aqueous solution, the parent molecule can exhibit luminescence under specific conditions. beilstein-journals.org A key study demonstrated that p-aminobenzoic acid adsorbed on a solid matrix of sodium acetate (B1210297)–sodium chloride mixtures exhibits significant room-temperature phosphorescence. acs.org This phenomenon, where the solid support enhances luminescence, is crucial for certain analytical applications. The specific emission characteristics, such as wavelength and lifetime, are highly dependent on the molecule's environment.
Table 3: Optical Properties of 4-Aminobenzoate
| Property | Wavelength (nm) | Type | Compound/Conditions | Reference |
| Absorption | 284 | λmax | This compound | caymanchem.com |
| Absorption | 278 | λmax | 4-Aminobenzoic Acid | sielc.com |
| Luminescence | Not specified | Phosphorescence | p-Aminobenzoic acid adsorbed on NaCl-NaOAc matrix | acs.org |
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Detection Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique used for the trace detection of molecules adsorbed onto nanostructured metal surfaces, typically gold (Au) or silver (Ag). acs.orgnih.gov this compound, often referred to as p-aminobenzoic acid (PABA) in SERS literature, has been a subject of numerous SERS studies due to its clear and reproducible spectral signals. researchgate.netccspublishing.org.cn
The SERS effect arises from two primary mechanisms: electromagnetic enhancement from localized surface plasmon resonance on the metal nanoparticles, and chemical enhancement involving charge-transfer between the analyte and the substrate. mdpi.com This combined effect can amplify the Raman signal by many orders of magnitude, allowing for detection at extremely low concentrations, down to the femtomolar level. researchgate.net
Studies on the adsorption of 4-aminobenzoate and similar molecules like sodium benzoate (B1203000) on silver and gold surfaces suggest that the interaction occurs primarily through the carboxylate group. researchgate.netresearchgate.net The lone pair electrons of the oxygen atoms in the -COO⁻ group chemically interact with the metal surface. researchgate.net This orients the molecule in a specific way relative to the surface, which influences the relative intensities of the vibrational modes observed in the SERS spectrum according to SERS selection rules. researchgate.net The amino group may also participate in the adsorption. This technique has proven effective for the quantitative analysis of 4-aminobenzoic acid on various SERS-active substrates, including silver nanoparticle films and colloids. nih.govccspublishing.org.cn
Table 4: Key Aspects of SERS Studies on 4-Aminobenzoate
| Feature | Finding | Substrate Examples | Reference |
| High Sensitivity | Detection limits reaching the nanomolar (nM) to femtomolar (fM) range have been achieved. | Ag nanoparticle films, Ag/Si nanoarrays | nih.govresearchgate.net |
| Enhancement Factor | A strong SERS effect with an estimated enhancement factor of 8×10⁷ has been reported. | Silver ferrocyanide colloids | ccspublishing.org.cn |
| Adsorption Mechanism | Interaction with the metal surface occurs through the lone pair electrons of the carboxylate group's oxygen atoms. | Silver colloids | researchgate.net |
| Substrate Versatility | Effective SERS signals have been obtained from both silver and gold nanoparticles. | Au nanoparticles, Ag electrodes | acs.orgacs.org |
Computational Chemistry and Quantum Mechanical Investigations of Sodium 4 Aminobenzoate
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For sodium 4-aminobenzoate (B8803810), DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311++G**, provide detailed insights into its ground state characteristics. researchgate.net
Optimization of Molecular Geometries and Conformational Preferences
Theoretical calculations are crucial for determining the optimized geometrical structure of sodium 4-aminobenzoate. researchgate.net Studies on related aminobenzoate derivatives have utilized relaxed potential energy scans to predict stable conformers. researchgate.net The geometry of the 4-aminobenzoate anion is influenced by the electronic properties of the amino and carboxylate groups. In the solid state, the molecular structure can be further influenced by intermolecular interactions, such as hydrogen bonding. nih.gov For instance, in derivatives of 4-aminobenzoic acid, intramolecular hydrogen bonding contributes to the stability of their supramolecular structures. nih.gov
The adsorption of p-aminobenzoic acid on surfaces like anatase TiO2(101) has been studied using DFT, revealing a preference for a bidentate adsorption mode through the deprotonated carboxyl group, with the aromatic ring oriented nearly upright. acs.org While this pertains to the acid form, it provides insight into the conformational behavior of the 4-aminobenzoate moiety.
Table 1: Selected Calculated Geometric Parameters for 4-Aminobenzoic Acid (a precursor for comparison)
| Parameter | HF/6-311++G | B3PW91/6-311++G | B3LYP/6-311++G** | Experimental |
| Bond Lengths (Å) | ||||
| C1-C2 | 1.392 | 1.399 | 1.402 | 1.395 |
| C4-C5 | 1.396 | 1.405 | 1.407 | 1.395 |
| C1-C7 | 1.477 | 1.471 | 1.474 | 1.464 |
| Bond Angles (º) | ||||
| C1-C2-C3 | 120.943 | 120.904 | 120.906 | 120.93 |
| C4-C5-6 | 120.345 | 120.579 | 120.573 | 120.01 |
| C3-C4-8 | 120.472 | 120.647 | 120.634 | 119.49 |
| Data adapted from a study on aminobenzoic acids. researchgate.net |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Structure
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing HOMO-LUMO interactions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular chemical stability; a larger gap implies higher stability. conicet.gov.ar
For molecules related to this compound, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net In many organic molecules, the HOMO is often associated with electron-donating parts of the molecule, while the LUMO is associated with electron-accepting parts. rsc.org The HOMO-LUMO gap can provide insights into the electronic absorption properties and the possibility of intramolecular charge transfer. researchgate.netcore.ac.uk For instance, in related systems, a decrease in the HOMO-LUMO gap suggests lower chemical reactivity of the active pharmaceutical ingredient compared to its salt form. mdpi.com
Table 2: Calculated Quantum Chemical Parameters for a Related Aminobenzoate Derivative
| Parameter | Value |
| HOMO Energy (eV) | Value not available in search results |
| LUMO Energy (eV) | Value not available in search results |
| HOMO-LUMO Gap (eV) | 2.54671 |
| Data from a study on a Co(III) complex involving 4-aminobenzoate, supporting the concept of charge transfer. researchgate.net |
Calculation of Dipole Moments and Geometric Aromaticity Indices
Geometric aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify the aromatic character of a ring system based on its bond lengths. mdpi.comsemanticscholar.org The HOMA index and its components, GEO (geometric contribution) and EN (energetic contribution), can be calculated from theoretically modeled structures. mdpi.com A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. mdpi.com Studies on alkali metal salts of aromatic carboxylic acids have shown that the metal ion can influence the π-electron system, leading to changes in aromaticity. researchgate.netmdpi.com
Table 3: Calculated Aromaticity Indices for 4-Aminobenzoic Acid
| Method | HOMA |
| HF/6-311++G | Value not available in search results |
| B3PW91/6-311++G | Value not available in search results |
| B3LYP/6-311++G** | Value not available in search results |
| Aromaticity indices have been calculated for 4-aminobenzoic acid using these methods, indicating the feasibility of such calculations for its sodium salt. researchgate.netresearchgate.net |
Time-Dependent DFT (TD-DFT) for Excitation and De-excitation Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules, providing information on electronic transitions, such as absorption and emission spectra. q-chem.comcore.ac.ukscm.com This approach can model the excitation and de-excitation dynamics, which is crucial for understanding the photophysical properties of compounds like this compound. researchgate.netrsc.org
TD-DFT calculations can predict the energies of electronic transitions (S0 → Sn) and their corresponding oscillator strengths. unal.edu.coredalyc.org These theoretical results can then be compared with experimental UV-Vis absorption spectra. researchgate.net For related aminobenzoate derivatives, TD-DFT has been employed to elucidate the nature of these transitions, often identifying them as intramolecular charge transfer (ICT) events, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. researchgate.netunal.edu.coredalyc.org The theory also allows for the simulation of fluorescence spectra by calculating the S1 → S0 transition. unal.edu.co
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dereed.edu It examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and formally unoccupied non-Lewis-type (acceptor) orbitals. taylorandfrancis.com The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of the strength of hyperconjugative interactions and intramolecular charge transfer (ICT). nih.govtaylorandfrancis.com
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. mdpi.com The MEP surface provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govmdpi.com
The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.com Green usually represents areas with a neutral potential. mdpi.com MEP analysis has been used to identify the electrophilic and nucleophilic areas in molecules structurally related to this compound, thereby predicting their chemical reactivity. nih.govresearchgate.net For instance, in related systems, the negative potential is often localized around the oxygen atoms of the carboxylate group, while the regions around the amino group can show different potential depending on the molecular environment. researchgate.net
Hyperpolarizability Calculations for Nonlinear Optical Properties
The nonlinear optical (NLO) properties of materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, a measure of how the electron cloud is distorted by an intense electric field, such as that from a laser. Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and understanding the NLO properties of molecules. While direct computational studies specifically on this compound are not extensively documented in the literature, a wealth of information can be gleaned from theoretical investigations into its parent molecule, 4-aminobenzoic acid (p-aminobenzoic acid, PABA), and its various salts and esters. These studies provide a strong theoretical foundation for understanding the potential NLO characteristics of this compound.
The key to the NLO properties of the 4-aminobenzoate anion lies in its molecular structure, which features an electron-donating amino group (-NH₂) and an electron-accepting carboxylate group (-COO⁻) attached to a π-conjugated benzene (B151609) ring. This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation by an electric field, which is a primary mechanism for generating a large NLO response.
Theoretical calculations on related compounds, such as various salts of PABA, have been performed to quantify their NLO properties. For instance, a computational study on Morpholin-4-ium p-aminobenzoate (MPABA), a salt of PABA, utilized DFT methods to calculate its electric and electronic properties. clinicsearchonline.org The first-order hyperpolarizability (β), a tensor quantity that describes the second-order NLO response, is a key parameter of interest. The total hyperpolarizability is often reported as a scalar value, β_tot.
The choice of DFT functional and basis set is crucial for the accurate prediction of hyperpolarizability. The B3LYP functional is also commonly employed for such calculations. clinicsearchonline.org For ethyl 4-aminobenzoate, a related ester, DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set were used to evaluate its vibrational and NLO properties. researchgate.net These studies demonstrate that the fundamental push-pull character of the 4-aminobenzoate moiety consistently leads to a notable NLO response.
The influence of the cation in a salt on the NLO properties is an important consideration. In the case of this compound, the Na⁺ ion is a simple alkali metal cation. Theoretical studies on alkali metal salts of other organic acids have shown that the cation can modulate the electronic structure of the anion. dergipark.org.tr While alkali metal cations themselves have low polarizabilities, their electrostatic field can affect the charge distribution in the 4-aminobenzoate anion, potentially influencing the ICT and, consequently, the hyperpolarizability. iaea.org
To provide a comparative context, the calculated hyperpolarizability values for related compounds are often compared to that of a standard NLO material like urea. This allows for a relative assessment of the material's potential for NLO applications. For example, in studies of other organic NLO crystals, the calculated β value is often reported as being several times that of urea.
The following tables summarize representative computational data for compounds analogous to this compound, illustrating the typical magnitude of calculated NLO properties.
Table 1: Calculated Electric Properties of Morpholin-4-ium p-Aminobenzoate (MPABA) Data sourced from a computational study using different DFT methods. clinicsearchonline.org
| Property | B3LYP/6-311++G(d,p) | HSEH1PBE/6-311++G(d,p) |
| Dipole Moment (μ) (Debye) | 12.0123 | 12.8881 |
| Mean Polarizability (<α>) (x 10⁻²⁴ esu) | 20.306 | 19.824 |
| First-Order Hyperpolarizability (β_tot) (x 10⁻³³ esu) | 9931.31 | 10181.46 |
Table 2: Calculated Hyperpolarizability Components of Ethyl 4-Aminobenzoate (EAB) Illustrative data showing the tensor components of the first hyperpolarizability. researchgate.net
| Hyperpolarizability Component | Value (a.u.) |
| β_xxx | -108.99 |
| β_xxy | -12.34 |
| β_xyy | 6.51 |
| β_yyy | 2.98 |
| β_xxz | -34.21 |
| β_xyz | -0.05 |
| β_yyz | -1.78 |
| β_xzz | -1.13 |
| β_yzz | 0.89 |
| β_zzz | -1.15 |
| β_total | 123.56 |
Note: The values in the tables are from theoretical calculations in the gas phase and may differ from experimental values in the solid state. The specific computational methods and basis sets used significantly influence the results.
Biochemical Pathways and Biological Interactions Non Clinical Focus of Sodium 4 Aminobenzoate
Role in Folate Biosynthesis Pathways in Microorganisms and Plants
Sodium 4-aminobenzoate (B8803810), commonly known as para-aminobenzoic acid (PABA) in its acidic form, is a crucial intermediate in the de novo synthesis of folates (Vitamin B9) in a wide array of microorganisms, including bacteria and yeasts, as well as in plants. mdpi.comwikipedia.orgnih.gov This biosynthetic pathway is vital for these organisms as folates are essential cofactors involved in one-carbon metabolism, which is necessary for the synthesis of fundamental biomolecules such as purines, pyrimidines (specifically thymidine), and certain amino acids like methionine and glycine (B1666218). nih.govresearchgate.net
The biosynthesis of PABA originates from the shikimate pathway, a metabolic route not present in mammals. frontiersin.orgmdpi.com The pathway begins with intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of chorismate. frontiersin.orgnih.gov Chorismate represents a critical branch point, leading to the synthesis of aromatic amino acids and PABA. nih.govasm.org
In microorganisms like Escherichia coli, the conversion of chorismate to PABA involves two primary enzymatic steps:
Formation of 4-amino-4-deoxychorismate (ADC) : This reaction is catalyzed by aminodeoxychorismate synthase (ADCS). pnas.org This enzyme itself is often a complex of two proteins, PabA and PabB, which work together to transfer an amino group from glutamine to chorismate. pnas.org
Conversion of ADC to PABA : The enzyme 4-amino-4-deoxychorismate lyase (PabC) then cleaves pyruvate (B1213749) from ADC, leading to the formation of PABA. nih.govpnas.org
In plants, PABA synthesis also occurs and is located within the chloroplasts. wikipedia.orgncats.io Similar to microorganisms, plants utilize a bifunctional enzyme with fused PabA and PabB domains to produce ADC from chorismate, which is then converted to PABA by a distinct ADC lyase. pnas.orgresearchgate.net The synthesized PABA is often stored as a glucose ester (pABA-Glc) in plant tissues. wikipedia.orgncats.io
Once synthesized, PABA is incorporated into the folate structure. The enzyme dihydropteroate (B1496061) synthase (DHPS) catalyzes the condensation of PABA with a pteridine (B1203161) moiety (specifically, 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine pyrophosphate or DHPPP) to form dihydropteroate. nih.govresearchgate.net This molecule is subsequently glutamylated and reduced to form tetrahydrofolate, the biologically active form of the vitamin. researchgate.net
Humans and other mammals lack the necessary enzymes to synthesize PABA or to utilize it for folate production. wikipedia.orgncats.io They must obtain pre-formed folate from their diet. wikipedia.org This fundamental difference in metabolic capability is the basis for the antibacterial action of sulfonamide drugs, which are structural analogs of PABA. wikipedia.orgpatsnap.com Sulfonamides act as competitive inhibitors of DHPS, blocking the incorporation of PABA and thereby halting folate synthesis in susceptible bacteria, which leads to a bacteriostatic effect. patsnap.compatsnap.com
Table 1: Key Enzymes in PABA and Folate Biosynthesis
| Enzyme Name | Abbreviation | Function | Organism Type |
| Aminodeoxychorismate Synthase | ADCS (PabA/PabB) | Converts chorismate to 4-amino-4-deoxychorismate (ADC). pnas.org | Microorganisms, Plants |
| 4-amino-4-deoxychorismate Lyase | PabC | Converts ADC to PABA and pyruvate. nih.govpnas.org | Microorganisms, Plants |
| Dihydropteroate Synthase | DHPS | Condenses PABA with a pteridine precursor to form dihydropteroate. nih.govresearchgate.net | Microorganisms, Plants |
Intermediacy in Tryptophan Biosynthesis and Downstream Metabolites
The biosynthesis of Sodium 4-aminobenzoate (as PABA) is intrinsically linked to the synthesis of aromatic amino acids, including tryptophan, as they share a common precursor: chorismate. mdpi.comnih.gov The shikimate pathway, which produces chorismate, is a central metabolic hub in microorganisms and plants. frontiersin.org At the chorismate node, the metabolic flux is partitioned between several important pathways.
One branch leads to the synthesis of tryptophan, initiated by the enzyme anthranilate synthase, which converts chorismate to anthranilate (2-aminobenzoic acid). mdpi.comasm.org Another branch leads to phenylalanine and tyrosine. mdpi.com The third major branch from chorismate is the one leading to PABA (4-aminobenzoic acid). frontiersin.orgnih.gov Therefore, PABA synthesis is not a step in the tryptophan pathway itself, but rather a parallel pathway originating from the same critical intermediate. The genes involved in PABA synthesis (pabA, pabB) share homology with genes in the tryptophan pathway (trpG, trpE), highlighting a shared evolutionary origin. asm.org
Once PABA is formed, its primary downstream fate in many microorganisms is incorporation into the folate pathway. patsnap.com However, in some microbial systems, 4-aminobenzoate can be further metabolized. For instance, under anaerobic conditions, the bacterium Desulfobacterium anilini can carboxylate aniline (B41778) to 4-aminobenzoic acid, which is then activated to 4-aminobenzoyl-CoA. nih.gov This intermediate undergoes reductive deamination to form benzoyl-CoA, which then enters the benzoate (B1203000) degradation pathway. nih.gov In other contexts, such as the biodegradation of the anesthetic benzocaine (B179285), 4-aminobenzoic acid appears as a major intermediate metabolite, which is then further degraded. nih.gov
Enzymatic Conversions and Metabolic Fate in Microbial Systems
Microorganisms exhibit diverse enzymatic capabilities for the degradation and transformation of aromatic compounds, including this compound. Several bacterial strains have been identified that can utilize 4-aminobenzoate as a source of carbon and energy. researchgate.netoup.com
The metabolic pathways for PABA degradation can vary between different microorganisms and environmental conditions.
Aerobic Degradation : Some bacteria, like Burkholderia cepacia (strain PB4) and Ralstonia paucula (strain SB4), can mineralize 4-aminobenzoate. researchgate.netoup.com The degradation pathway in these strains can proceed through the formation of 4-hydroxylaminobenzoate, which is then converted to protocatechuate. researchgate.net Interestingly, these strains can also produce dead-end metabolites like 3-hydroxy-4-aminobenzoate through the action of a mutase. oup.com
Anaerobic Degradation : Under anaerobic conditions, as seen in Desulfobacterium anilini, aniline is first carboxylated to 4-aminobenzoic acid. nih.gov This is then activated to 4-aminobenzoyl-CoA, which is subsequently deaminated and enters central metabolism. nih.gov
Consortium-based Degradation : In microbial consortia, different species can work synergistically to break down compounds. For example, in a consortium capable of degrading benzocaine, Pseudomonas sp. and Microbacterium sp. degrade benzocaine to methyl 4-aminobenzoate and then to 4-aminobenzoic acid. nih.gov Another strain, Achromobacter sp., then participates in the degradation of the PABA intermediate. nih.gov
These enzymatic conversions highlight the role of PABA not only as a biosynthetic precursor but also as a catabolic intermediate in various microbial metabolic networks.
Table 2: Examples of Microbial Degradation of 4-Aminobenzoic Acid
| Microorganism/Consortium | Condition | Key Metabolic Step/Intermediate | Reference |
| Burkholderia cepacia (PB4), Ralstonia paucula (SB4) | Aerobic | Conversion to 4-hydroxylaminobenzoate, then protocatechuate. researchgate.net | researchgate.netoup.com |
| Desulfobacterium anilini | Anaerobic | Activation to 4-aminobenzoyl-CoA, followed by reductive deamination. nih.gov | nih.gov |
| Consortium HJ7 (Pseudomonas, Microbacterium, Achromobacter) | Aerobic | PABA is an intermediate in the degradation of benzocaine. nih.gov | nih.gov |
Investigation of Antioxidant Mechanisms and Reactive Oxygen Species Scavenging
This compound (PABA) has been recognized for its antioxidant properties, primarily its capacity to scavenge reactive oxygen species (ROS). researchgate.netdntb.gov.ua This activity is a key reason for its historical use in sunscreens, where it helps protect against free radical damage induced by UV radiation. researchgate.net The antioxidant mechanism involves the PABA molecule's ability to quench free radicals. patsnap.com Studies have shown that PABA-functionalized dendrimers exhibit enhanced scavenging properties against both neutral and cationic radicals compared to PABA alone, indicating the inherent antioxidant potential of the PABA moiety.
PABA's function as a scavenger of reactive oxygen species suggests it can react with highly reactive oxidants like hydroxyl radicals (•OH) and hypochlorite (B82951) (OCl⁻), which are generated during oxidative stress and inflammatory processes. While specific kinetic data on these reactions are not detailed in the provided context, the general capacity of PABA to scavenge ROS is well-established. researchgate.netscilit.com Its metabolism by the myeloperoxidase pathway in neutrophils, which produces hypochlorous acid (a source of hypochlorite), further implies a direct interaction between PABA and these potent oxidants. nih.gov
The antioxidant properties of PABA extend to interfering with oxidation chain reactions. Its ability to scavenge ROS like the superoxide (B77818) anion (O₂⁻) is a plausible mechanism. The oxidation of salicylic (B10762653) acid, a related compound, by polymorphonuclear neutrophils (PMN) is known to be dependent on superoxide production. nih.gov Although the primary mechanism for PABA metabolism by PMN is linked to the myeloperoxidase pathway, its general ROS scavenging ability would contribute to inhibiting processes driven by superoxide anions, such as adrenaline autoxidation. nih.gov
Reactivity with Hypochlorite and Hydroxyl Radicals
Influence on Specific Biochemical Pathways and Enzymes (e.g., Myeloperoxidase Inhibition)
Beyond its central role in folate synthesis, this compound can influence other specific enzymatic pathways. A notable example is its interaction with the myeloperoxidase (MPO) system in human neutrophils (polymorphonuclear neutrophils, PMN). nih.gov Myeloperoxidase is a key enzyme of the innate immune system, responsible for generating potent microbicidal oxidants, such as hypochlorous acid, during the respiratory burst of phagocytes.
Research has demonstrated that when neutrophils are stimulated, they metabolize PABA. nih.gov Scavenger studies indicate that this metabolism is not primarily driven by superoxide but rather by the myeloperoxidase pathway. nih.gov This finding suggests that PABA can act as a substrate for the MPO system. This interaction has two potential implications: first, it may explain some of the mild anti-inflammatory effects attributed to PABA, as it could consume oxidants at a site of inflammation. Second, the degradation of PABA by neutrophils at an infection site could limit its availability for invading bacteria that require it for folate synthesis, potentially hindering their growth. nih.gov
Chemical Reactivity and Environmental Fate of Sodium 4 Aminobenzoate
Redox Chemistry and Electrochemical Behavior Studies
The redox chemistry of Sodium 4-aminobenzoate (B8803810), and its parent acid 4-aminobenzoic acid (PABA), is a subject of significant interest, particularly in the development of electrochemical sensors. Studies have explored its behavior using various voltammetric techniques.
Cyclic voltammetry (CV) has been instrumental in characterizing the electrochemical properties of 4-aminobenzoic acid and its derivatives. The electro-oxidation of 4-aminobenzoic acid at a glassy carbon electrode (GCE) involves the formation of a cation-radical, which can then undergo further coupling reactions to form a polymer film on the electrode surface. mdpi.com This process is initiated by the application of an anodic potential. digitellinc.com For instance, the electrooxidation of 4-ABA at 0.82 V is associated with the formation of a cation-radical. mdpi.com
The electrochemical behavior is influenced by the pH of the solution, which affects the charge state of the terminal carboxylic acid groups. acs.org This property has been exploited to create modified electrodes for sensing applications. For example, a poly(4-aminobenzoic acid) film modified GCE showed enhanced oxidation peak currents for tryptophan compared to a bare GCE. nih.gov Similarly, composite films of poly(4-aminobenzoic acid) and electrochemically reduced graphene oxide have demonstrated excellent electrocatalytic activity towards the oxidation of acetaminophen. nih.gov
Kinetic studies using cyclic voltammetry have been performed on related organotin(IV) 4-aminobenzoates to determine the rate constants of chemical reactions following electrochemical steps. researchgate.net For diphenyltin(IV) di-4-amino-benzoate and triphenyltin(IV) 4-aminobenzoate, the electrochemical reaction was found to be quasi-reversible, followed by an irreversible chemical reaction (EqCi mechanism). researchgate.net The rate constants for the forward chemical reaction (kf) were determined by comparing experimental voltammograms with digital simulations. researchgate.net
Table 1: Electrochemical Parameters for 4-Aminobenzoic Acid (PABA) and Related Compounds
| Compound/System | Technique | Key Findings | Reference |
|---|---|---|---|
| 4-Aminobenzoic acid | Cyclic Voltammetry | Electro-oxidation at 0.82 V forms a cation-radical, leading to electropolymerization. | mdpi.com |
| Poly(4-Aba) on GCE | Square Wave Voltammetry | Polymer exhibits carboxylic acid terminal groups enabling functionalization. | digitellinc.com |
| Organotin(IV) 4-aminobenzoates | Cyclic Voltammetry | Follows a quasi-reversible electrochemical reaction and an irreversible chemical reaction (EqCi). | researchgate.net |
Degradation Pathways and Transformation Product Analysis
The environmental fate of Sodium 4-aminobenzoate is largely determined by its degradation through various physical, chemical, and biological processes.
Photodegradation is a key pathway for the removal of 4-aminobenzoic acid from aquatic environments. Studies have shown that PABA undergoes direct photolysis in aqueous solutions when exposed to simulated solar irradiation, following pseudo-first-order kinetics. nih.gov The rate of photolysis is pH-dependent, increasing at higher pH values. nih.gov
A significant mechanism in the photodegradation of PABA is an O₂-mediated pathway. wikipedia.org This process involves the oxidation of PABA by molecular oxygen through hydrogen abstraction and decarboxylation. wikipedia.org The presence of dissolved organic matter (DOM) in natural waters can influence the photolysis of PABA through complex interactions, including light screening, energy transfer, and electron transfer. ebi.ac.uk While direct photolysis is the dominant transformation pathway, DOM can either inhibit or sensitize the process. nih.govebi.ac.uk The formation of singlet molecular oxygen (¹O₂) in illuminated aqueous solutions of PABA has also been demonstrated, which can contribute to oxidative damage. nih.gov One of the identified photodegradation products is p-hydroxybenzoic acid. nih.gov
Microbial breakdown is a crucial process for the complete mineralization of this compound in soil and water. Several bacterial strains have been identified that can utilize 4-aminobenzoate as a source of carbon and energy.
For instance, Desulfatiglans anilini initiates the degradation of aniline (B41778) by converting it to 4-aminobenzoate under anaerobic conditions. frontiersin.orgnih.gov In aerobic pathways, some bacteria carboxylate aniline to 4-aminobenzoic acid, which is then activated to 4-aminobenzoyl-CoA before undergoing reductive deamination to benzoyl-CoA, a central intermediate in aromatic compound degradation. nih.gov
Strains such as Burkholderia cepacia (strain PB4) and Ralstonia paucula (strain SB4) were isolated on 4-aminobenzoate and can mineralize it. oup.comresearchgate.net These strains, however, degrade 4-nitrobenzoate (B1230335) through a separate pathway that does not involve 4-aminobenzoate as an intermediate. oup.comresearchgate.net The degradation of 4-aminobenzoate by these strains can sometimes lead to the formation of dead-end metabolites like 3-hydroxy-4-aminobenzoate. oup.com The ability of certain microbial communities to degrade aminobenzoate is a key factor in the effectiveness of water treatment systems like biofiltration. rsc.org
Table 2: Bacterial Strains Involved in 4-Aminobenzoate Biodegradation
| Bacterial Strain | Condition | Degradation Pathway/Note | Reference |
|---|---|---|---|
| Desulfatiglans anilini | Anaerobic | Aniline is converted to 4-aminobenzoate. | frontiersin.orgnih.gov |
| Delftia sp. HY99 | Anaerobic | Transforms aniline to 4-aminobenzoic acid. | nih.gov |
| Burkholderia cepacia PB4 | Aerobic | Mineralizes 4-aminobenzoate. | oup.com |
Advanced Oxidation Processes (AOPs) are effective for degrading persistent organic pollutants like this compound and its derivatives. The UV-activated persulfate (UV/PDS) system is a particularly promising AOP. mdpi.comresearchgate.net Persulfate (S₂O₈²⁻) is activated by UV light to generate highly reactive sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidizing agents. mdpi.comresearchgate.net
The UV/PDS process has been shown to effectively degrade ethyl 4-aminobenzoate (Et-PABA), a derivative of PABA. One study achieved 98.7% removal of Et-PABA within 30 minutes. mdpi.comresearchgate.net The degradation involves several pathways, including hydroxylation of the benzene (B151609) ring and cleavage of the ester bond, initiated by the attack of sulfate and hydroxyl radicals. mdpi.com The efficiency of this process can be affected by factors such as persulfate dosage, pH, and the presence of natural organic matter like humic acid, which can act as a scavenger for the radicals. mdpi.comresearchgate.net Other AOPs, such as those based on Fenton and photo-Fenton processes, have also been studied for the degradation of similar aromatic acids. aip.org
Table 3: Intermediates in the UV/PDS Degradation of Ethyl 4-Aminobenzoate
| Transformation Product (TP) | Proposed Formation Step | Reference |
|---|---|---|
| TP1 (Hydroxylated Et-PABA) | Direct attack of SO₄•⁻ and •OH on the benzene ring. | mdpi.com |
| TP2 (Further hydroxylated TP1) | Further hydroxylation of TP1. | mdpi.com |
| TP3 (4-Aminobenzoic acid) | Cleavage of the C-O bond between the carbonyl group and the ethoxy group. | mdpi.com |
| TP4 | Oxidation or removal of the amino group from TP3. | mdpi.com |
| TP5 | Hydroxylation of TP4. | mdpi.com |
Microbial Biodegradation Routes and Bacterial Strain Investigations
Coordination Chemistry with Metal Ions and Complex Formation
The carboxylate and amino groups of the 4-aminobenzoate ligand allow it to coordinate with a variety of metal ions, forming metal complexes with diverse structures and properties. The coordination can occur through the oxygen atoms of the carboxylate group and, in some cases, through the nitrogen atom of the amino group.
Studies have reported the synthesis and characterization of complexes of 4-aminobenzoate with transition metals such as Ni(II), Co(II), and Cu(II). selcuk.edu.trjmchemsci.comjmchemsci.com For instance, mononuclear complexes of Co(II), Ni(II), and Cu(II) have been synthesized with a ligand derived from ethyl 4-aminobenzoate. jmchemsci.comjmchemsci.com Spectroscopic and magnetic data suggested an octahedral geometry for the Co(II) and Cu(II) complexes, and a tetrahedral geometry for the Ni(II) complex. jmchemsci.comjmchemsci.com
The 4-aminobenzoate ligand can act in different coordination modes, including as a bridging bidentate ligand that connects two metal centers. researchgate.net The synthesis of zinc-based 4-aminobenzoate complexes has also been reported, where fresh zinc carbonate is reacted with a methanol (B129727) solution of 4-aminobenzoic acid. nih.gov In mixed-ligand systems, 4-aminobenzoic acid has been used alongside other ligands, such as riboflavin (B1680620), to form complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rroij.com In these specific complexes, infrared spectra indicated that 4-aminobenzoic acid coordinated to the metal ions through the carboxylate oxygen atoms, while the amine nitrogen atom was not involved in coordination. rroij.com The influence of alkali metals (Li, Na, K, Rb, Cs) on the electronic system of 4-aminobenzoic acid has also been investigated through spectroscopic studies. researchgate.net
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Aminobenzoic acid (PABA) |
| Tryptophan |
| Acetaminophen |
| Diphenyltin(IV) di-4-amino-benzoate |
| Triphenyltin(IV) 4-aminobenzoate |
| p-Hydroxybenzoic acid |
| Aniline |
| 4-Aminobenzoyl-CoA |
| Benzoyl-CoA |
| 4-Nitrobenzoate |
| 3-Hydroxy-4-aminobenzoate |
| Ethyl 4-aminobenzoate (Et-PABA) |
| Humic acid |
| Riboflavin |
| Zinc carbonate |
| Graphene oxide |
| Persulfate |
| Nickel(II) |
| Cobalt(II) |
| Copper(II) |
| Zinc(II) |
| Manganese(II) |
| Lithium |
| Sodium |
| Potassium |
| Rubidium |
Synthesis and Spectroscopic Characterization of Metal-Aminobenzoate Complexes
The synthesis of metal-aminobenzoate complexes is typically achieved through the reaction of a soluble metal salt with this compound or 4-aminobenzoic acid in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques to elucidate their structure and bonding.
A range of metal(II) complexes involving the 4-aminobenzoate (p-aminobenzoate) ligand have been synthesized and characterized. For instance, complexes with the general formula M(L)2·nH2O, where M can be Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), and L is the p-aminobenzoate ligand, have been established. The number of water molecules (n) varies, with values of 0 for Mn and Co, 1 for Ni, 1.5 for Zn, and 2 for Cu. unesp.br Similarly, new zinc(II) 4-aminobenzoate complexes with the general formula [Zn(4-NH2benz)2L2]·nH2O have been synthesized, where L represents various other ligands like nicotinamide (B372718) or urea. researchgate.net
Mixed-ligand complexes have also been prepared. For example, Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes containing both riboflavin and 4-aminobenzoic acid have been synthesized. rroij.comrroij.com In these complexes, the 4-aminobenzoic acid coordinates to the metal ion through the carboxylate oxygen atoms. rroij.com
Spectroscopic methods are crucial for characterizing these complexes. Infrared (IR) spectroscopy is widely used to determine the coordination mode of the 4-aminobenzoate ligand. The positions of the characteristic absorption bands of the amino (-NH2) and carboxylate (-COO⁻) groups provide information about their involvement in bonding. For instance, in many metal(II) complexes, the N-H stretching vibrations remain un-shifted compared to the free ligand, indicating that the amino group is not coordinated to the metal ion. rroij.com Conversely, shifts in the carboxylate stretching frequencies confirm its coordination.
Electronic spectroscopy (UV-Vis) provides information about the geometry of the complexes. For example, electronic spectra have indicated an octahedral geometry for several metal(II) complexes of 4-aminobenzoic acid. rroij.com X-ray crystallography offers the most definitive structural information. For example, the crystal structure of a dinuclear thulium(III) complex with 4-aminobenzoate, [Tm2(C7H6NO2)6(H2O)4]·2H2O, revealed that the thulium ions are bridged by the carboxylate groups. iucr.org In a silver(I) complex, a distorted tetrahedral AgO3N center was observed, with the silver ion bonded to three oxygen atoms from sulfonate residues and one nitrogen atom from the 4-aminobenzoic acid. acs.org
Table 1: Spectroscopic Data for Selected Metal-Aminobenzoate Complexes
| Complex | IR (cm⁻¹) ν(N-H) | IR (cm⁻¹) ν(C=O) | Electronic Spectra (Geometry) | Reference |
| Metal(II) complexes with Riboflavin and 4-aminobenzoic acid | Un-shifted | Shifted | Octahedral | rroij.comrroij.com |
| Tris-(p-aminobenzoato)thulium(III) dihydrate | ~3200 | Not specified | Not specified | iucr.org |
Thermal Decomposition Behavior of Metal Complexes
The thermal stability and decomposition of metal-aminobenzoate complexes are investigated using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA). These studies provide information about the dehydration process, decomposition of the organic ligand, and the nature of the final residue.
The thermal decomposition of metal p-aminobenzoate compounds with the general formula M(L)2·nH2O (M = Mn, Co, Ni, Cu, Zn) has been studied in both oxidative (air) and pyrolytic (nitrogen) atmospheres. unesp.br In an air atmosphere, the decomposition generally occurs in one to three steps, leading to the formation of the corresponding metal oxides (Mn3O4, CoO, NiO, CuO, and ZnO). unesp.br Under a nitrogen atmosphere, the decomposition is more complex, occurring in three or four steps, with mass loss still observed at temperatures up to 1000 °C. unesp.br
For hydrated complexes, the first step of decomposition is typically the loss of water molecules. unesp.brnih.gov For example, the hydrated complexes of Ni(II), Cu(II), and Zn(II) with p-aminobenzoate first lose their water of hydration before the organic ligand decomposes. unesp.br
The nature of the gaseous products evolved during decomposition can be identified using techniques like evolved gas analysis (EGA) coupled with Fourier-transform infrared spectroscopy (FTIR). In the pyrolysis and oxidative decomposition of alkaline earth metal p-aminobenzoate complexes, the main gaseous products identified were H2O, aniline, CO, and CO2. researchgate.net For zinc(II) 4-aminobenzoate complexes, the volatile decomposition intermediates were found to be organic ligands, carbon monoxide, carbon dioxide, and aniline, with zinc oxide as the final solid product. researchgate.net
The thermal decomposition of scandium(III) m-aminobenzoate occurs in a single step, directly forming Sc2O3, while other scandium(III) carboxylates decompose in two steps. akjournals.com In some cases, the decomposition can be explosive, as seen with scandium(III) 3-nitrobenzoate. akjournals.com
Table 2: Thermal Decomposition Data for Selected Metal p-Aminobenzoate Complexes in Air
| Compound | Decomposition Steps | Final Residue | Decomposition Temperature Range (°C) | Reference |
| Mn(p-aminobenzoate)₂ | 1 | Mn₃O₄ | 335 - 560 | unesp.br |
| Co(p-aminobenzoate)₂ | 2 | CoO | 300 - >560 | unesp.br |
| Ni(p-aminobenzoate)₂·H₂O | 2 | NiO | Not specified | unesp.br |
| Cu(p-aminobenzoate)₂·2H₂O | 2 | CuO | Not specified | unesp.br |
| Zn(p-aminobenzoate)₂·1.5H₂O | 3 | ZnO | 305 - 510 | unesp.br |
| Scandium(III) m-aminobenzoate | 1 | Sc₂O₃ | 320 - 810 | akjournals.com |
Advanced Materials Science Applications of Sodium 4 Aminobenzoate
Development of Nonlinear Optical (NLO) Materials for Optoelectronic Applications
The quest for advanced materials for optoelectronic applications has identified organic compounds with nonlinear optical (NLO) properties as promising candidates. These materials are crucial for technologies involving the manipulation of light, such as frequency conversion and optical switching. Derivatives of 4-aminobenzoic acid have been a focal point of this research due to their potential for high NLO efficiency. The interaction between electron donor and acceptor groups within their molecular structure can lead to significant NLO responses.
A notable derivative in NLO research is Quinolinium 4-aminobenzoate (B8803810) (ABAQ), a charge-transfer complex formed from the interaction of 4-aminobenzoic acid and quinoline. nasc.ac.in High-quality single crystals of ABAQ have been successfully grown using the solution growth technique, which is essential for evaluating their NLO properties. nasc.ac.inresearchgate.net
The crystal structure of ABAQ has been confirmed through single-crystal X-ray diffraction (SXRD) studies, revealing that it crystallizes in the monoclinic system with the P21 space group. nasc.ac.in This non-centrosymmetric crystal structure is a prerequisite for second-order NLO effects. Characterization studies, including powder X-ray diffraction (PXRD), Fourier-transform infrared (FTIR) spectroscopy, and UV-vis-NIR spectroscopy, have further elucidated the material's properties. nasc.ac.inresearchgate.net The UV-vis-NIR spectrum for ABAQ indicates a good optical transmission range, which is vital for optical applications. nasc.ac.in
The second-harmonic generation (SHG) efficiency of ABAQ was found to be 90% of that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). nasc.ac.in Further investigations using the Z-scan technique confirmed the third-order nonlinear optical behavior of the ABAQ crystal, suggesting its suitability for optical limiting and switching applications. nasc.ac.in Computational analyses based on density functional theory (DFT) have supported these experimental findings, correlating the material's high hyperpolarizability with its observed NLO activity. nasc.ac.in
| Property | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nasc.ac.in |
| Space Group | P21 | nasc.ac.in |
| SHG Efficiency vs. KDP | 90% | nasc.ac.in |
| Optical Transparency Window | Good transmission in the visible and NIR regions | nasc.ac.in |
| Application Potential | Optical limiting and switching | nasc.ac.in |
Utilization as Nucleating Agents in Polymer Composites (e.g., Polypropylene)
Organic carboxylates, including derivatives of sodium 4-aminobenzoate, have been identified as effective nucleating agents for improving the crystallization behavior of polymers like polypropylene (B1209903) (PP). mdpi.comnih.gov Nucleating agents accelerate the crystallization rate and can modify the crystal structure, leading to enhanced mechanical properties. mdpi.com A significant challenge, however, is the poor dispersion of these polar agents within the nonpolar polymer matrix. mdpi.comnih.gov
A specific derivative, sodium 4-[(4-chlorobenzoyl) amino] benzoate (B1203000) (SCAB), has shown great potential as a nucleating agent for both polyethylene (B3416737) and polypropylene. mdpi.comresearchgate.net Research has focused on improving its dispersion to maximize its effectiveness. When used alone, SCAB can increase the crystallization temperature (Tc) of PP by over 13°C. mdpi.com However, its tendency to aggregate can limit performance. mdpi.com
To overcome the issue of poor dispersion, researchers have developed composite nucleating agents. One approach involves creating hydrogen-bonded self-assembled structures. By physically blending SCAB with erucamide (B86657) (ECM), a stable self-assembled structure is formed through hydrogen bonding between the amide groups of both molecules. mdpi.comresearchgate.net This composite structure promotes a more even dispersion of the nucleating agent throughout the polypropylene matrix. mdpi.comnih.gov
The improved dispersion allows the nucleating agent to exert its effect more efficiently. Differential scanning calorimetry (DSC) results show that the PP/SCAB-ECM composite has a higher crystallization rate compared to PP with SCAB alone. mdpi.comnih.gov Furthermore, the erucamide component acts as an internal lubricant within the polymer matrix, which can also influence the final mechanical properties. mdpi.com Another strategy to enhance dispersion is to blend SCAB with zinc stearate (B1226849) (Znst), which physically separates the SCAB particles, reducing aggregation and providing a lubricating effect. mdpi.com These approaches significantly improve the crystallization properties and, consequently, the mechanical performance of polypropylene composites. mdpi.commdpi.com
| Material | Crystallization Temp. (Tc) | Crystallization Rate Constant (K) at 135°C | Flexural Strength Increase vs. Pure PP | Reference |
|---|---|---|---|---|
| Pure PP | - | 0.0002 | - | nih.gov |
| PP/SCAB | Increase of 13.48°C | 1.1616 | 5.8 MPa | mdpi.commdpi.com |
| PP/SCAB-ECM | - | 1.8539 | 2.9 MPa | mdpi.comnih.gov |
| PP/SCAB-Znst | Increase of 14.96°C | - | - | mdpi.com |
Interactions with Graphene and Other Two-Dimensional Materials for Enhanced Systems
The functionalization of two-dimensional (2D) materials like graphene is critical for tailoring their properties for specific applications. The surface of pristine graphene is chemically inert, but introducing functional groups can enhance its dispersibility and create new functionalities. Molecules containing amino and carboxylic acid groups, such as 4-aminobenzoic acid, are ideal candidates for this purpose. mdpi.com
The covalent functionalization of graphene nanoplatelets has been achieved using 4-aminobenzoic acid via a Friedel–Crafts acylation reaction. mdpi.com This process grafts the aminobenzoate structure onto the graphene surface, which is confirmed by spectroscopic methods like Raman and X-ray photoelectron spectroscopy (XPS). mdpi.com Such functionalization can introduce stable connections and significantly alter the electronic properties of the graphene. mdpi.com
The interactions between molecules and 2D materials are governed by several forces, including covalent bonds, π-π stacking, hydrogen bonding, and electrostatic interactions. nih.govnih.gov The amino and carboxylate groups of this compound can interact with functional groups on the surface of graphene oxide (GO), a derivative of graphene rich in oxygen-containing groups like hydroxyls and epoxides. nih.gov Computer modeling has shown that hydroxyl groups on a graphene surface can form hydrogen bonds with molecules like glycine (B1666218) (which also has amino and carboxyl groups), stabilizing the interaction. acs.org This suggests that the functional groups of this compound could similarly engage in hydrogen bonding with oxidized graphene surfaces, facilitating the creation of stable hybrid materials for use in sensors, composites, and electronic devices.
Analytical Methodologies for Sodium 4 Aminobenzoate Research
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Sodium 4-aminobenzoate (B8803810), prized for its ability to separate the analyte from complex matrices with high resolution and sensitivity. vscht.cz Reversed-phase (RP-HPLC) is the most common mode used, employing a nonpolar stationary phase (like C18) and a polar mobile phase. vscht.czhelixchrom.com
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to achieve efficient separation and symmetrical peak shapes. helixchrom.comprimescholars.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the 4-aminobenzoate structure provides a suitable chromophore. eurjchem.com For instance, in one method developed for its determination as a degradation product, UV detection was set at 290 nm. eurjchem.com The method's robustness allows for its application in analyzing the compound in bulk drug form and various pharmaceutical preparations. primescholars.comeurjchem.com
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column | Waters Atlantis C18 (4.6 × 150 mm, 5 µm) | eurjchem.com |
| Mobile Phase | 2 mM ammonium (B1175870) acetate (B1210297) buffer (pH 2.35) with 0.05% TFA : acetonitrile (30:70, v/v) | eurjchem.com |
| Flow Rate | 0.8 mL/min | eurjchem.com |
| Detection | UV at 290 nm | eurjchem.com |
| Linearity Range (for PABA) | 1-50 μg/mL | eurjchem.com |
| Limit of Detection (LOD for PABA) | 0.1974 μg/mL | eurjchem.com |
| Limit of Quantification (LOQ for PABA) | 0.598 μg/mL | eurjchem.com |
Stability-indicating methods are essential for assessing the intrinsic stability of a drug substance. These analytical procedures are designed to separate and quantify the active ingredient in the presence of its degradation products, which might form under various stress conditions. science.gov For Sodium 4-aminobenzoate (often analyzed as its acid form, p-aminobenzoic acid or PABA), developing such methods involves subjecting the compound to forced degradation studies as recommended by ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. primescholars.comeurjchem.com
A successful stability-indicating RP-HPLC method was developed to simultaneously determine an active pharmaceutical ingredient and its degradation product, PABA. eurjchem.com The method demonstrated high precision and accuracy, with a regression coefficient of 0.9998 for PABA over a concentration range of 1-50 μg/mL. eurjchem.com The ability to resolve the main compound from all potential degradation products proves the method's specificity and stability-indicating power, making it suitable for routine quality control and stability testing of pharmaceutical formulations. primescholars.comscience.gov
Electrochemical Methods for Reactivity and Quantitative Analysis
Electrochemical techniques offer a sensitive and cost-effective alternative for the quantitative analysis of electroactive compounds like this compound. acs.org These methods are based on measuring the current or potential changes resulting from redox reactions at an electrode surface. scholaris.cadiva-portal.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) are commonly employed. acs.orgmdpi.com
A notable development is the creation of an electrochemical sensor based on a glassy carbon electrode (GCE) modified with electropolymerized 4-aminobenzoic acid (poly(4-ABA)). mdpi.com This modification significantly enhances the sensor's performance by increasing the effective surface area and lowering the electron transfer resistance. mdpi.com For instance, a poly(4-ABA)-modified electrode showed a 10.5-fold increase in effective surface area compared to a bare GCE. mdpi.com Such sensors have been successfully used for the sensitive and selective simultaneous determination of food dyes, demonstrating the applicability of the underlying principles for quantifying other analytes after appropriate calibration. mdpi.com The optimal conditions for electropolymerization, such as monomer concentration, pH, and potential scan rate, are critical for achieving the best analytical response. mdpi.com
| Parameter | Description/Finding | Reference |
|---|---|---|
| Sensor Type | Poly(4-aminobenzoic acid)-modified glassy carbon electrode (poly(4-ABA)/GCE) | mdpi.com |
| Analytical Techniques | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Electrochemical Impedance Spectroscopy (EIS) | mdpi.com |
| Performance Enhancement | 10.5-fold increase in effective surface area compared to bare GCE | mdpi.com |
| Performance Enhancement | 17.2-fold lower electron transfer resistance compared to GCE | mdpi.com |
| Optimal Polymerization Conditions | 30-fold potential scanning (-0.3 to 1.5 V) at 100 mV/s in 100 µmol/L monomer solution (phosphate buffer pH 7.0) | mdpi.com |
Spectrophotometric and Spectrofluorometric Techniques for Detection and Characterization
Spectroscopic methods, including spectrophotometry and spectrofluorometry, are widely used for the determination of this compound, often after a chemical derivatization step to enhance sensitivity and selectivity. tandfonline.com
Spectrophotometry measures the absorption of light by the analyte or a colored derivative. A simple and sensitive method for 4-aminobenzoic acid (PABA) involves a charge transfer complexation reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor. sphinxsai.com The resulting colored complex is quantified at its maximum absorption wavelength (λmax = 474 nm), obeying Beer's law over a specific concentration range. sphinxsai.com Another approach is based on the Bratton-Marshall reaction, where PABA is diazotized and coupled with a chromogenic agent like 8-hydroxyquinoline, allowing for spectrodensitometric analysis after separation by HPTLC. researchgate.net
Spectrofluorometry measures the fluorescence emitted by a compound upon excitation with light. This technique is generally more sensitive than spectrophotometry. nih.gov For p-aminobenzoic acid, its native fluorescence can be measured in a dimethyl sulfoxide (B87167) solution with an excitation wavelength of 300 nm and an emission wavelength of 340 nm. nih.gov A highly sensitive and selective method involves the formation of a ternary complex with terbium and tri-n-octylphosphine oxide, which exhibits sensitized luminescence. researchgate.net This method allows for the determination of PABA with a detection limit of 0.07 micromol/L. researchgate.net
| Technique | Principle | λmax / λex & λem | Linear Range / LOD | Reference |
|---|---|---|---|---|
| Spectrophotometry | Charge transfer complex with DDQ | λmax = 474 nm | 5-90 µg/ml / LOD = 0.55 µg/ml | sphinxsai.com |
| Spectrophotometry | Diazotization and coupling with 1,2-naphthoquinone-4-sulfonate | λmax = 430 nm | 0.80-80 mg/L / LOD = 0.11 mg/L | nih.gov |
| Spectrofluorometry | Native fluorescence in dimethyl sulfoxide | λex = 300 nm, λem = 340 nm | 0.038-8 mM | nih.gov |
| Spectrofluorometry | Terbium-sensitized luminescence (ternary complex) | λex = 292 nm, λem = 546 nm | LOD = 0.07 µmol/L | researchgate.net |
Mass Spectrometry for Identification of Metabolites and Transformation Products
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of unknown metabolites and transformation products of this compound. researchgate.netacs.org While HPLC is excellent for quantification, MS provides molecular weight and fragmentation data, which are crucial for identifying compounds for which no reference standards exist. oup.com
In studies on the biodegradation of 4-aminobenzoate, LC-MS has been instrumental in clarifying metabolic pathways. For example, analysis of culture supernatants by LC-MS helped identify 3-hydroxy-4-aminobenzoate as a metabolite produced by certain bacterial strains. oup.com The mass spectrum revealed a molecular mass and fragmentation pattern consistent with the proposed structure, which was confirmed by comparison with a synthesized standard. oup.com High-resolution mass spectrometry (HR-MS) techniques, such as Time-of-Flight (TOF) and Orbitrap, are increasingly used as they provide highly accurate mass measurements, enabling the confident assignment of elemental compositions to unknown peaks. researchgate.netacs.org This capability is vital for distinguishing between potential transformation products in complex environmental or biological samples. researchgate.netresearchgate.net
Q & A
Q. What experimental methods are recommended for synthesizing sodium 4-aminobenzoate, and how can purity be validated?
this compound can be synthesized via acid-base neutralization of 4-aminobenzoic acid with sodium hydroxide. A typical procedure involves dissolving 4-aminobenzoic acid in aqueous NaOH (1:1 molar ratio) under controlled pH (~8–9) and crystallizing the product via slow evaporation . Purity validation requires:
- Spectroscopic characterization : FT-IR to confirm carboxylate (COO⁻) and amine (NH₂) functional groups (e.g., peaks at ~1600 cm⁻¹ for COO⁻ asymmetric stretching) .
- Elemental analysis : Verify C, H, N, and Na content (e.g., theoretical C: 51.7%, H: 3.6%, N: 8.1%, Na: 11.1%) .
- Melting point determination : Compare observed values (>300°C) with literature data to detect impurities .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Solubility profiling : Use gravimetric or UV-Vis methods to measure solubility in water, ethanol, and DMSO at 25°C, 40°C, and 60°C. For example, this compound is highly water-soluble (>500 mg/mL at 25°C) but less so in organic solvents .
- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC analysis to monitor decomposition products like 4-aminobenzoic acid .
Q. What spectroscopic techniques are suitable for characterizing this compound, and how should data be interpreted?
- 1H/13C NMR : In D₂O, expect aromatic proton signals at δ 6.5–7.5 ppm (C6H4) and a carboxylate carbon signal at ~170 ppm .
- UV-Vis : Aromatic transitions typically show λmax at ~265 nm (π→π*) and ~310 nm (n→π*) in aqueous solutions .
- X-ray crystallography : Use SHELXL for structure refinement to confirm bond lengths (e.g., C-N = 1.35–1.40 Å) and packing motifs .
Advanced Research Questions
Q. How does this compound participate in microbial metabolic pathways, and what experimental models validate its role?
this compound is a precursor for folate biosynthesis in microorganisms. In Penicillium chrysogenum, it is incorporated via the pabA/pabB gene products. Experimental validation involves:
- Gene knockout studies : Disrupt pabA and observe folate auxotrophy in minimal media .
- Isotopic labeling : Track ¹³C-labeled this compound uptake using LC-MS in bacterial cultures .
- Enzymatic assays : Measure aminobenzoate phosphoribosyltransferase activity (e.g., KM for 4-aminobenzoate = 0.15 mM) using PRPP as a co-substrate .
Q. What strategies resolve contradictions in spectral or enzymatic activity data for this compound derivatives?
- Statistical analysis : Apply ANOVA or t-tests to compare replicate experiments (e.g., enzyme kinetics under varying pH/temperature) .
- Error quantification : Calculate standard deviations for kinetic parameters (e.g., kcat = 0.23 s⁻¹ ± 0.02) and use error bars in graphical representations .
- Comparative studies : Benchmark results against structurally similar compounds (e.g., 4-hydroxybenzoate) to identify outliers due to carboxylate vs. hydroxyl group effects .
Q. How can researchers design experiments to distinguish this compound from structurally analogous compounds in enzymatic systems?
- Substrate specificity assays : Test enzyme activity with analogs (e.g., 4-hydroxybenzoate, ethyl 4-aminobenzoate) and measure inhibition constants (Ki). For example, 4-hydroxybenzoate 1-hydroxylase shows <5% activity with this compound .
- Docking simulations : Use AutoDock Vina to model binding affinities in enzyme active sites, focusing on electrostatic interactions between the carboxylate group and Arg/Lys residues .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to compare ligand-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
